An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,3-diphenyl-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,3-diphenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-diphenyl-1H-pyrazole is a versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. The pyrazole nucleus itself is recognized as a "privileged structure," frequently appearing in a multitude of FDA-approved pharmaceuticals due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of a bromine atom at the 5-position of the 1,3-diphenyl-1H-pyrazole scaffold imparts a crucial functional handle. This bromine atom is not merely a substituent but an active participant in a host of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and the rich chemical reactivity of 5-Bromo-1,3-diphenyl-1H-pyrazole, with a focus on its application in the construction of complex molecular architectures.
Synthesis of 5-Bromo-1,3-diphenyl-1H-pyrazole
The synthesis of 5-Bromo-1,3-diphenyl-1H-pyrazole is typically achieved through a two-step process: the initial formation of the 1,3-diphenyl-1H-pyrazole core, followed by regioselective bromination.
A common and efficient method for the synthesis of the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the 1,3-diphenyl-1H-pyrazole core, 1,3-diphenyl-1,3-propanedione is reacted with phenylhydrazine. This reaction proceeds readily, often with acid catalysis, to form the stable pyrazole ring.
The subsequent bromination of 1,3-diphenyl-1H-pyrazole is directed to the 5-position due to the electronic nature of the heterocyclic ring. The C5 position is the most electron-rich and thus most susceptible to electrophilic substitution. Various brominating agents can be employed for this transformation.
Caption: Proposed synthetic pathway for 5-Bromo-1,3-diphenyl-1H-pyrazole.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole
-
To a solution of 1,3-diphenyl-1,3-propanedione (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid, add phenylhydrazine (1.0-1.1 eq.).
-
A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is typically precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield pure 1,3-diphenyl-1H-pyrazole.
Experimental Protocol: Bromination of 1,3-Diphenyl-1H-pyrazole
-
Dissolve 1,3-diphenyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as chloroform, dichloromethane, or acetic acid.
-
Cool the solution in an ice bath.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the reaction solvent, dropwise to the cooled solution.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by TLC.
-
Once the reaction is complete, the mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude 5-Bromo-1,3-diphenyl-1H-pyrazole can be purified by column chromatography or recrystallization.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-Bromo-1,3-diphenyl-1H-pyrazole is not extensively reported, its properties can be reliably predicted based on the parent compound and related structures.
| Property | Predicted Value/Description |
| Molecular Formula | C₁₅H₁₁BrN₂ |
| Molecular Weight | 299.17 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Not explicitly reported. Related diphenyl-pyrazole derivatives often have melting points in the range of 80-150°C.[4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. |
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl ring protons and the single proton on the pyrazole ring. The aromatic protons of the two phenyl groups will likely appear as complex multiplets in the range of δ 7.2-8.0 ppm. The proton at the 4-position of the pyrazole ring is expected to appear as a singlet, likely shifted slightly downfield compared to the parent 1,3-diphenyl-1H-pyrazole due to the electronic influence of the adjacent bromine atom. For comparison, the H4 proton in 3-methyl-1,5-diphenyl-1H-pyrazole appears at δ 6.28 ppm.[5]
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyrazole ring and the two phenyl rings. The carbon bearing the bromine atom (C5) will be significantly shifted upfield due to the heavy atom effect of bromine. The other pyrazole carbons (C3 and C4) and the phenyl carbons will have chemical shifts consistent with similar substituted pyrazole systems.[5][6]
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for these peaks would be approximately 298 and 300. Fragmentation patterns would likely involve the loss of bromine and cleavage of the phenyl groups.[6][7]
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3050-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrazole rings (in the 1450-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 700 cm⁻¹).[4][8]
Chemical Reactivity: A Gateway to Molecular Diversity
The C5-Br bond in 5-Bromo-1,3-diphenyl-1H-pyrazole is the focal point of its chemical reactivity, serving as a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
Caption: Key cross-coupling reactions of 5-Bromo-1,3-diphenyl-1H-pyrazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrazole ring.[1][9][10] This reaction is of paramount importance in drug discovery for synthesizing complex biaryl structures.[11]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 5-Bromo-1,3-diphenyl-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (2-24 h).
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C(sp²)-N bonds, providing access to 5-amino-1H-pyrazole derivatives.[1][12] These compounds are valuable intermediates and can possess biological activity themselves. The introduction of various amines can significantly influence the pharmacological profile of the resulting molecules.[13][14]
General Protocol for Buchwald-Hartwig Amination:
-
In a reaction vessel, combine the palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01-0.05 eq.) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.01-0.10 eq.) in an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Add the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 eq.), 5-Bromo-1,3-diphenyl-1H-pyrazole (1.0 eq.), and the amine (1.1-1.5 eq.).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The organic layer is then dried, concentrated, and the product purified.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, leading to the synthesis of 5-alkynyl-1H-pyrazoles.[15][16] The resulting alkyne functionality can be a key structural motif or can be further elaborated into other functional groups. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1][17]
General Protocol for Sonogashira Coupling:
-
To a dried reaction flask, add 5-Bromo-1,3-diphenyl-1H-pyrazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 0.01-0.05 eq.), and a copper(I) salt (e.g., CuI, 0.02-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.
-
Upon completion, remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent and water, and the organic layer is worked up and purified.
Conclusion
5-Bromo-1,3-diphenyl-1H-pyrazole stands out as a highly valuable and versatile intermediate in organic synthesis. Its robust pyrazole core, combined with the strategically positioned bromine atom, provides a reliable platform for the construction of a diverse array of complex molecules. The predictability of its reactivity in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel chemical entities with significant therapeutic applications.
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